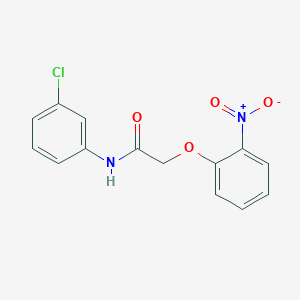

![molecular formula C23H29N3O4 B5564958 8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

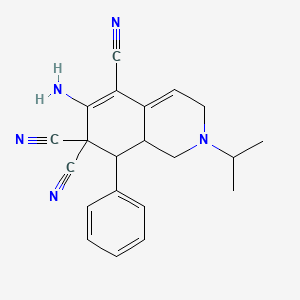

The compound is a complex organic molecule with multiple functional groups, including a dihydropyridine ring and a spiro ring system. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Dihydropyridines are known to undergo various reactions, including oxidation and reduction .Scientific Research Applications

Antihypertensive Activity

Research has explored derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their potential antihypertensive properties. These studies focused on the synthesis of various substituted compounds and their screening as antihypertensive agents, revealing that certain substitutions could enhance their activity against hypertension. The specific mechanisms of action include alpha-adrenergic receptor blocking, with some compounds showing a preference for either alpha 1 or alpha 2 receptors, and a minimal potential for causing orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Muscarinic Receptor Agonism

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated for their ability to bind to M1 and M2 muscarinic receptors, showing potential as M1 muscarinic agonists. These compounds displayed various degrees of affinity and in vivo muscarinic activity, including effects on cognitive functions and cholinergic responses, suggesting their potential application in treating cognitive impairments or Alzheimer's disease (Tsukamoto et al., 1995).

Neuroprotective Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their inhibitory action on neural calcium uptake and their protective effects against brain edema and memory and learning deficits induced by certain neurotoxicants. This research suggests that these compounds could offer therapeutic benefits in conditions involving altered intracellular calcium and sodium movements, potentially contributing to their neuroprotective and antiamnesic effects (Tóth et al., 1997).

Supramolecular Chemistry

Studies on cyclohexane-5-spirohydantoin derivatives, which are structurally related to the compound , have provided insights into their molecular and crystal structures. These investigations reveal how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to the understanding of the structural chemistry of such compounds (Graus et al., 2010).

Anticancer and Antidiabetic Applications

Research into spirothiazolidines analogs, which share some structural features with the compound of interest, has led to the development of compounds with significant anticancer and antidiabetic activities. These findings highlight the potential of spirocyclic compounds in therapeutic applications beyond their initial targets (Flefel et al., 2019).

Mechanism of Action

properties

IUPAC Name |

8-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-17-14-24-20(18(2)21(17)27)15-25-10-8-23(9-11-25)16-26(22(28)30-23)12-13-29-19-6-4-3-5-7-19/h3-7,14H,8-13,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRJINNRWPMPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3,5-Dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)

![1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5564888.png)

![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)